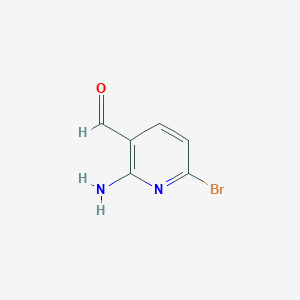

2-Amino-6-bromonicotinaldehyde

Overview

Description

“2-Amino-6-bromonicotinaldehyde” is a chemical compound with the molecular formula C6H5BrN2O . It has a molecular weight of 201.02 g/mol . The IUPAC name for this compound is 2-amino-6-bromopyridine-3-carbaldehyde .

Molecular Structure Analysis

The InChI code for “2-Amino-6-bromonicotinaldehyde” is 1S/C6H5BrN2O/c7-5-2-1-4 (3-10)6 (8)9-5/h1-3H, (H2,8,9) . The Canonical SMILES for this compound is C1=CC (=NC (=C1C=O)N)Br .

Chemical Reactions Analysis

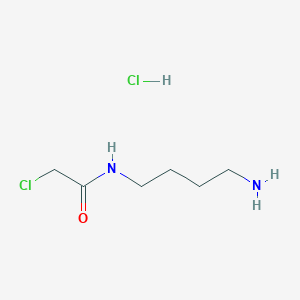

Amines, such as “2-Amino-6-bromonicotinaldehyde”, can react with acid chlorides to form amides . This reaction is typically rapid and provides high yields .

Physical And Chemical Properties Analysis

“2-Amino-6-bromonicotinaldehyde” has a molecular weight of 201.02 g/mol . It has a XLogP3-AA value of 1.5, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound is 199.95853 g/mol . The topological polar surface area of the compound is 56 Ų .

Scientific Research Applications

Synthesis of Anthyridine Derivatives

2-Amino-6-bromonicotinaldehyde plays a role in the synthesis of anthyridine derivatives. An Ullmann reaction involving 2-bromonicotinic acid led to the formation of various anthyridine derivatives with potential applications in medicinal and organic chemistry (Carboni, Settimo, & Segnini, 1969).

Biocatalyst Design

In biocatalyst design, compounds like 2-amino-6-bromonicotinaldehyde can be important. Although not directly mentioned, similar compounds are used in crosslinking and immobilization processes in enzyme design (Barbosa et al., 2014).

Access to Bioactive Compounds

2-Aminopyridines, which include derivatives like 2-amino-6-bromonicotinaldehyde, are key structures in bioactive natural products and medicinally important compounds (Bolliger, Oberholzer, & Frech, 2011).

Pharmaceutical and Chemical Intermediates

Derivatives of 2-amino-6-bromonicotinaldehyde are significant as pharmaceutical and chemical intermediates. The synthesis of these compounds involves multiple steps including bromation and amination (Liang, 2010).

Electrocatalysis

In electrocatalysis, 2-amino-6-bromonicotinaldehyde is involved in the synthesis of compounds like 6-aminonicotinic acid, indicating its potential in electrochemical applications (Gennaro et al., 2004).

Electrocatalytic Carboxylation

The electrocatalytic carboxylation of 2-amino-5-bromopyridine, closely related to 2-amino-6-bromonicotinaldehyde, with CO2 shows potential applications in green chemistry and catalysis (Feng et al., 2010).

Fluorescent Sensor Development

Compounds structurally similar to 2-amino-6-bromonicotinaldehyde are used in the development of fluorescent sensors for the detection of ions like aluminum, indicating potential applications in analytical chemistry (Yadav & Singh, 2018).

Vasodilatory Active Compounds

Derivatives of 2-amino-6-bromonicotinaldehyde are synthesized for potential use as vasodilatory active compounds, indicating its significance in medicinal chemistry (Girgis, Kalmouch, & Ellithey, 2006).

Total Synthesis of Natural Products

2-Amino-6-bromonicotinaldehyde is used as an intermediate in the total synthesis of natural product alkaloids like fusaric acid, showcasing its importance in organic synthesis (Huang et al., 2020).

Biodegradation Studies

In biodegradation studies, compounds similar to 2-amino-6-bromonicotinaldehyde are analyzed for their role in the degradation of environmental pollutants (He, Davis, & Spain, 1998).

Safety and Hazards

properties

IUPAC Name |

2-amino-6-bromopyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O/c7-5-2-1-4(3-10)6(8)9-5/h1-3H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDUINDAMJWUPTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001273937 | |

| Record name | 2-Amino-6-bromo-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001273937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1196156-67-8 | |

| Record name | 2-Amino-6-bromo-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196156-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-bromo-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001273937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

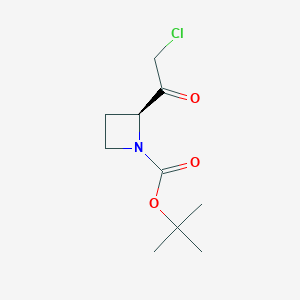

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid hydrochloride](/img/structure/B1378862.png)

![2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid](/img/structure/B1378863.png)

![2,8-Dioxa-5-azaspiro[3.5]nonane](/img/structure/B1378869.png)